1,13-Tridecanediol diacetate

Catalog No.
S3553805
CAS No.
42236-70-4
M.F
C17H32O4
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,13-Tridecanediol diacetate

CAS Number

42236-70-4

Product Name

1,13-Tridecanediol diacetate

IUPAC Name

13-acetyloxytridecyl acetate

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3

InChI Key

PBRSUOKUFHQRKC-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCCCCCCCCCCOC(=O)C

Canonical SMILES

CC(=O)OCCCCCCCCCCCCCOC(=O)C
  • Biodegradation Studies

    TDDA has been used as a model compound to study the biodegradation of long-chain diacetates by microorganisms. These studies have helped to improve our understanding of how these compounds are broken down in the environment [].

  • Material Science Applications

    TDDA has been investigated for its potential use in the development of new materials. For example, studies have shown that TDDA can be used to prepare liquid crystals [].

  • Organic Synthesis

    TDDA can be used as a starting material for the synthesis of other organic compounds. For example, it can be used to prepare 1,13-tridecanediol, which is a useful intermediate in the synthesis of other chemicals [].

1,13-Tridecanediol diacetate is an organic compound with the molecular formula C17H32O4C_{17}H_{32}O_{4} and a molecular weight of 288.44 g/mol. It is a diester formed from the reaction of 1,13-tridecanediol and acetic acid. This compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties. The structure consists of a tridecane backbone with two acetate groups attached at the terminal hydroxyl positions, making it a diacetate derivative of 1,13-tridecanediol .

Typical for esters, including hydrolysis, transesterification, and esterification. The hydrolysis of this compound in the presence of water and an acid or base catalyst will yield 1,13-tridecanediol and acetic acid. Additionally, it can participate in transesterification reactions with other alcohols to form different esters .

The synthesis of 1,13-tridecanediol diacetate typically involves the acetylation of 1,13-tridecanediol using acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The general reaction can be represented as follows:

1 13 Tridecanediol+Acetic Anhydride1 13 Tridecanediol Diacetate+Acetic Acid\text{1 13 Tridecanediol}+\text{Acetic Anhydride}\rightarrow \text{1 13 Tridecanediol Diacetate}+\text{Acetic Acid}

This reaction usually requires controlled temperature conditions to optimize yield and minimize by-products .

1,13-Tridecanediol diacetate has potential applications in various fields:

  • Cosmetics: Its emollient properties make it suitable for use in skin care products.
  • Fragrances: The compound may be used as a fragrance ingredient due to its pleasant scent derived from the long-chain fatty acid structure.
  • Pharmaceuticals: It could serve as a precursor for synthesizing more complex organic compounds used in drug formulations.
  • Pheromone Studies: Given its structural similarities to pheromones in insects, it may have applications in pest control strategies .

Several compounds share structural similarities with 1,13-tridecanediol diacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-DodecanolC12H26OC_{12}H_{26}OShorter carbon chain; primary alcohol
1-TetradecanolC14H30OC_{14}H_{30}OLonger carbon chain; primary alcohol
1-HexadecanolC16H34OC_{16}H_{34}OEven longer carbon chain; primary alcohol
Octadecyl acetateC20H40O2C_{20}H_{40}O_2Ester with a longer alkyl chain

Uniqueness: The uniqueness of 1,13-tridecanediol diacetate lies in its specific chain length and the presence of two acetate groups at the terminal positions. This configuration may impart distinct physical properties and biological activities compared to other similar compounds.

XLogP3

5.2

Dates

Last modified: 02-18-2024

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